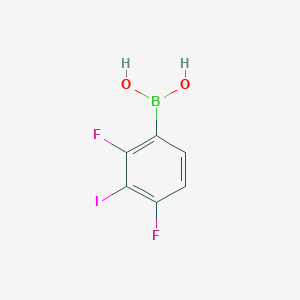

2,4-Difluoro-3-iodophenylboronic acid

Description

Properties

IUPAC Name |

(2,4-difluoro-3-iodophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEPANJRXYVOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)I)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259121 | |

| Record name | Boronic acid, B-(2,4-difluoro-3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451393-12-6 | |

| Record name | Boronic acid, B-(2,4-difluoro-3-iodophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1451393-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2,4-difluoro-3-iodophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluoro-3-iodophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Investigations of 2,4 Difluoro 3 Iodophenylboronic Acid

Stability Considerations for Fluorinated Arylboronic Acids

Fluorinated arylboronic acids are vital reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their stability can be a significant concern, with protodeboronation being a primary degradation pathway. The electronic properties of fluorine substituents, particularly their placement on the aromatic ring, play a crucial role in the stability and reactivity of these compounds.

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the desired boronic acid functionality. wikipedia.org This undesired side reaction is a known issue in reactions utilizing arylboronic acids, such as the Suzuki-Miyaura coupling. wikipedia.org The rate of protodeboronation is highly dependent on the reaction conditions and the electronic nature of the substituents on the aryl ring. wikipedia.org

For fluorinated arylboronic acids, the position of the fluorine atom is a critical determinant of stability. The presence of an ortho-fluorine substituent can significantly accelerate the rate of protodeboronation. This acceleration is attributed to the electron-withdrawing inductive effect of the fluorine atom, which increases the acidity of the boronic acid and facilitates the cleavage of the C-B bond.

The mechanism of protodeboronation can proceed through different pathways depending on the pH of the reaction medium. wikipedia.org Under basic conditions, the boronic acid exists in equilibrium with its corresponding boronate species. This boronate is more susceptible to reaction with a proton source, such as water, leading to the cleavage of the C-B bond. wikipedia.org In acidic media, the protodeboronation is catalyzed by acid, involving the protonation of the boronic acid group. wikipedia.org

In the case of 2,4-Difluoro-3-iodophenylboronic acid, the fluorine atom at the C2 position (ortho to the boronic acid) would be expected to enhance the rate of protodeboronation compared to its non-fluorinated or meta/para-fluorinated analogs.

Several strategies have been developed to mitigate protodeboronation and enhance the stability of arylboronic acids. digitellinc.com One effective approach is the manipulation of stereoelectronic effects within the molecule. baranlab.org Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the electronic properties and reactivity of a molecule. baranlab.org

A common strategy involves the conversion of the boronic acid to a boronate ester. While this can offer some protection, the stability of the resulting ester is highly dependent on the diol used for esterification. ed.ac.uk The formation of cyclic boronate esters, particularly with sterically hindered diols, can significantly improve stability. digitellinc.com

More advanced strategies focus on creating stable intramolecular coordination. For instance, the introduction of a functional group capable of coordinating with the boron atom can rigidify the structure and decrease the lability of the C-B bond. Computational analyses have shown that diminishing the electron donation to the p-orbital of the boron atom during the rate-limiting step of degradation pathways can increase resistance to both oxidative deboronation and protodeboronation. digitellinc.com

For a molecule like this compound, introducing a suitable ortho-substituent that can form a stable intramolecular chelate with the boronic acid group could be a viable strategy to enhance its stability and prevent premature decomposition during storage or reaction. The electronic properties of both the boronic acid and the chelating group influence the stability of the resulting complex. nih.govsemanticscholar.org

Oxidative Transformations and ipso-Substitution Reactions

Arylboronic acids can undergo a variety of oxidative transformations, with ipso-substitution at the carbon-boron bond being a particularly useful reaction for the synthesis of phenols and other functionalized arenes.

Ipso-hydroxylation is the conversion of an arylboronic acid to the corresponding phenol (B47542). This transformation can be achieved using various oxidizing agents under different reaction conditions.

Iodine-Promoted Ipso-Hydroxylation: Molecular iodine can act as a catalyst for the ipso-hydroxylation of arylboronic acids in the presence of an oxidizing agent like aqueous hydrogen peroxide. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method is mild and efficient, often proceeding at room temperature without the need for metal catalysts, ligands, or bases. thieme-connect.comorganic-chemistry.orgthieme-connect.com The proposed mechanism involves the in-situ formation of hypoiodous acid (HOI) from the reaction of iodine and hydrogen peroxide. thieme-connect.com The hypoiodous acid then reacts with the arylboronic acid to facilitate the hydroxylation. thieme-connect.com This methodology is compatible with a wide range of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. thieme-connect.com

Perborate-Mediated Ipso-Hydroxylation: Sodium perborate (B1237305) (SPB) is another effective reagent for the ipso-hydroxylation of arylboronic acids. rsc.orgresearchgate.netnih.gov This method can be performed in water or even under solvent-free conditions, offering a green and convenient route to phenols. rsc.orgnih.gov The reaction is typically fast, with high yields achieved in a short amount of time. rsc.orgresearchgate.netnih.gov The mechanism is believed to involve a nucleophilic attack of a perborate-derived species on the boron atom. nih.gov This method also demonstrates good functional group tolerance. nih.gov

The table below summarizes the conditions and outcomes for these ipso-hydroxylation methods.

| Method | Oxidant | Catalyst | Solvent | Conditions | Key Features |

| Iodine-Promoted | H₂O₂ | I₂ | Solvent-free or various | Room Temperature | Mild, efficient, metal-free thieme-connect.comorganic-chemistry.orgthieme-connect.com |

| Perborate-Mediated | Sodium Perborate | None | Water or solvent-free | Room Temperature | Fast, high yields, environmentally friendly rsc.orgresearchgate.netnih.gov |

While ipso-hydroxylation is often the desired outcome, other oxidative pathways can lead to different products or byproducts. The cleavage of the carbon-boron bond is a key step in these transformations. The specific mechanism can vary depending on the oxidant and reaction conditions.

In many oxidative processes, the initial step involves the activation of the boronic acid, often through coordination of the oxidant to the boron atom. This is followed by migration of the aryl group from the boron to an oxygen atom of the oxidant, leading to the formation of a boronate ester intermediate. Subsequent hydrolysis of this ester yields the final phenol product.

Byproduct formation can occur through several pathways. Over-oxidation of the desired phenol product can lead to quinones or other degradation products, especially with strong oxidizing agents or harsh reaction conditions. nih.gov Incomplete reactions can leave unreacted starting material. Furthermore, side reactions involving the substituents on the aromatic ring can also occur. For this compound, the iodine substituent might be susceptible to certain oxidative conditions, potentially leading to undesired side products. The nature of the solvent and other additives can also influence the product distribution.

Halogenation Reactions at the Carbon-Boron Bond

The carbon-boron bond of arylboronic acids can be readily converted into a carbon-halogen bond through ipso-halogenation reactions. This provides a regioselective method for the synthesis of aryl halides.

This transformation is typically achieved by treating the arylboronic acid with an electrophilic halogenating agent. Common reagents include N-halosuccinimides (NCS, NBS, NIS) for chlorination, bromination, and iodination, respectively. nih.gov These reactions often proceed under mild conditions and tolerate a variety of functional groups on the aromatic ring. nih.gov

For this compound, halogenation at the C-B bond would lead to the formation of a 1,3-dihalo-2,4-difluorobenzene derivative. For instance, reaction with N-chlorosuccinimide would yield 1-chloro-2,4-difluoro-3-iodobenzene. This type of reaction allows for the introduction of a fourth halogen substituent at a specific position on the aromatic ring, which might be difficult to achieve through direct electrophilic aromatic substitution due to the directing effects of the existing substituents. The mechanism of this reaction generally involves an electrophilic attack of the halogenating agent on the carbon atom bearing the boron group, followed by cleavage of the C-B bond. In some cases, the reaction may be base-catalyzed, proceeding through a boronate intermediate. acs.org

The table below provides an overview of common halogenating agents and the expected products from the reaction with this compound.

| Halogenation | Reagent | Expected Product |

| Chlorination | N-Chlorosuccinimide (NCS) | 1-Chloro-2,4-difluoro-3-iodobenzene |

| Bromination | N-Bromosuccinimide (NBS) | 1-Bromo-2,4-difluoro-3-iodobenzene |

| Iodination | N-Iodosuccinimide (NIS) | 1,3-Diiodo-2,4-difluorobenzene |

Influence of Substituents on Boron Acidity and Reactivity

The acidity and reactivity of the boron center in this compound are significantly influenced by the electronic properties of the halogen substituents on the phenyl ring. Boronic acids act as Lewis acids, accepting a pair of electrons into the vacant p-orbital of the sp²-hybridized boron atom. nih.gov The introduction of electron-withdrawing groups (EWGs) onto the aromatic ring enhances this Lewis acidity. nih.govresearchgate.net

In this compound, the two fluorine atoms and the iodine atom act as potent EWGs primarily through their inductive effect (-I effect). This effect withdraws electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid. nih.gov The position of the substituents is crucial; the effect is strongest when the substituent is in the ortho or meta position relative to the boronic acid group. nih.gov In this molecule, the fluorine at the 2-position (ortho) and the iodine at the 3-position (meta) are particularly effective at increasing acidity. The fluorine at the 4-position (para) also contributes, though the inductive effect is somewhat offset by its resonance (+R) effect. nih.gov The increased Lewis acidity is a critical factor in many reactions, as it facilitates the formation of the boronate "ate" complex necessary for subsequent transformations like cross-coupling or halodeboronation. st-andrews.ac.uknih.gov

Table 2: Influence of Fluorine Substitution on Phenylboronic Acid Acidity

| Compound | Substituent Position(s) | pKa Value Range | Effect on Acidity |

|---|---|---|---|

| Phenylboronic acid | None | ~8.8 | Baseline |

| 4-Fluorophenylboronic acid | para | 8.77 | Minor increase |

| 3-Fluorophenylboronic acid | meta | Varies | Moderate increase |

| 2-Fluorophenylboronic acid | ortho | Varies | Significant increase |

| 2,3,4,6-Tetrafluorophenylboronic acid | Multiple | 6.17 | Very strong increase |

Data derived from a general study on fluorinated phenylboronic acids. nih.gov

Intramolecular Electronic and Steric Effects (e.g., Iodine-Boron Orbital Interactions, Fluorine Effects)

The specific arrangement of substituents in this compound gives rise to distinct intramolecular effects that modulate its properties.

Fluorine Effects: A key intramolecular interaction is the formation of a hydrogen bond between the hydroxyl group of the boronic acid and the adjacent fluorine atom at the 2-position (ortho). This B-O-H···F intramolecular hydrogen bond helps to stabilize the molecule's conformation. nih.govnih.gov This interaction also contributes to the enhanced acidity of ortho-fluorinated phenylboronic acids compared to their meta and para isomers. nih.gov The planar structure of similar compounds like 2,4-difluorophenylboronic acid suggests significant electronic delocalization between the dihydroxyboryl group and the aromatic ring, an effect that would also be present in the title compound. nih.gov

Applications of 2,4 Difluoro 3 Iodophenylboronic Acid in Complex Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The dual reactivity of the boronic acid and iodo functionalities on the same aromatic core allows for a range of carbon-carbon bond-forming strategies.

Suzuki-Miyaura Cross-Coupling Reactions: Scope, Limitations, and Catalytic Systems

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and 2,4-difluoro-3-iodophenylboronic acid is a prime substrate for this transformation. acs.orgnih.gov The boronic acid moiety serves as the organoboron component, which, upon activation with a base, transfers its aryl group to a palladium center in the catalytic cycle.

Scope: The reaction exhibits a broad scope, coupling with a wide variety of organic halides and triflates (Ar-X). The electron-withdrawing nature of the two fluorine atoms can influence the reactivity of the boronic acid. This coupling can be performed selectively, leaving the iodo group intact for subsequent transformations, provided that the coupling partner (Ar-X) is significantly more reactive than the C-I bond of the starting material (e.g., using an aryl iodide or a highly activated aryl bromide). This sequential strategy is a powerful tool for building complex poly-aryl systems. researchgate.net

Limitations: A significant limitation is the potential for competitive reactions. The presence of the iodo group on the same molecule means that under certain conditions, intermolecular self-coupling or polymerization can occur. Another common side reaction for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, particularly in aqueous media. Furthermore, sterically hindered coupling partners may react slowly or require more forcing conditions, which can increase the likelihood of side reactions. acs.org

Catalytic Systems: Palladium-based catalysts are overwhelmingly used for Suzuki-Miyaura reactions. organic-chemistry.org A typical system consists of a palladium(0) source, often generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂), and a ligand. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more electron-rich and bulky ones like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are crucial for stabilizing the palladium intermediates and facilitating the catalytic cycle. organic-chemistry.org The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane, DMF, often with water) is critical for efficient reaction. nih.gov For unreactive substrates like aryl chlorides, specialized catalyst systems with highly active ligands are often required. acs.org

| Palladium Source | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/H₂O, Dioxane, DMF | Aryl Bromides, Iodides, Triflates |

| PdCl₂(dppf) | dppf (integrated) | Na₂CO₃, K₂CO₃ | DMF, Acetonitrile (B52724) | Aryl Bromides, Heteroaryl Halides |

| Pd/C | None ("Ligandless") | K₂CO₃, NaOH | Water, Ethanol/H₂O | Activated Aryl Bromides and Chlorides |

Homocoupling Reactions

Homocoupling, or the self-coupling of boronic acids to form symmetrical biaryls, is a well-documented side reaction in Suzuki-Miyaura couplings. researchgate.netsemanticscholar.org In the case of this compound, this would lead to the formation of 2,2',4,4'-tetrafluoro-3,3'-diiodo-1,1'-biphenyl. This reaction is typically catalyzed by palladium and can be promoted by the presence of an oxidant, such as air (dioxygen). acs.orgresearchgate.net The mechanism is believed to involve the formation of a palladium peroxo complex in the presence of oxygen, which then reacts with two molecules of the boronic acid. acs.org While often undesirable, this reaction can be exploited for the specific synthesis of symmetrical biaryls under optimized conditions, such as using specific phosphine ligands or running the reaction under an aerobic atmosphere without an aryl halide coupling partner. researchgate.net

Heck-Mizoroki/Suzuki-Miyaura Cascade Reactions

The presence of both an aryl iodide and a boronic acid on the same molecule makes this compound an ideal substrate for palladium-catalyzed cascade (or domino) reactions. rsc.orgchim.it A Heck-Mizoroki/Suzuki-Miyaura cascade would involve two distinct catalytic cycles in a single pot. rsc.orgnih.gov

The sequence could proceed as follows:

Heck-Mizoroki Reaction: The aryl iodide moiety undergoes oxidative addition to a Pd(0) catalyst. The resulting arylpalladium(II) intermediate then adds across an alkene. Subsequent β-hydride elimination releases the styrenic product and regenerates the Pd(0) catalyst.

Suzuki-Miyaura Reaction: The boronic acid moiety on the newly formed product from the Heck reaction can then participate in a standard Suzuki-Miyaura coupling with an added aryl halide, utilizing the same palladium catalyst.

This one-pot strategy allows for the rapid construction of molecular complexity from simple starting materials, forming two new C-C bonds in a programmed sequence. chinesechemsoc.orgresearchgate.net The order of reactivity (Heck vs. Suzuki) can be controlled by the specific reaction conditions and the nature of the added coupling partners. nih.gov

Radical Additions to Alkenes

The direct participation of arylboronic acids in radical additions to alkenes is a non-traditional application but has been achieved under photoredox catalysis. cam.ac.uknih.gov In this process, a photocatalyst, upon irradiation with visible light, can oxidize a Lewis base-activated form of the boronic acid (such as a boroxine (B1236090) trimer or a boronate complex) to generate an aryl radical. nih.govresearchgate.net This highly reactive 2,4-difluoro-3-iodophenyl radical could then add to an electron-deficient alkene (a Giese-type reaction). researchgate.net

This method circumvents the polarity-matching requirements of many traditional radical additions, which typically require a nucleophilic radical and an electron-poor alkene. libretexts.orgyoutube.com The reaction is redox-neutral and proceeds under mild conditions. However, the C-I bond within the molecule is also susceptible to radical chemistry, which could lead to competing reaction pathways.

Allylboration and Related C-C Coupling

While classical allylboration involves the reaction of an allylboronate with a carbonyl compound, arylboronic acids like this compound can participate in related C-C couplings with allylic electrophiles. acs.org The most relevant transformation is the palladium-catalyzed Suzuki-Miyaura coupling with allylic partners such as allylic carbonates, ethers, or halides. nih.govacs.org This reaction typically proceeds via a π-allylpalladium intermediate. The transmetalation step with the arylboronic acid forms an allyl-aryl bond, yielding a substituted alkene. nih.gov This method provides a direct route to couple the 2,4-difluoro-3-iodophenyl moiety to an allylic fragment, introducing a versatile three-carbon chain that can be further functionalized. researchgate.net It is a valuable alternative to direct allylboration for forming C(sp²)-C(sp³) bonds. nih.govresearchgate.netacs.org

Carbon-Heteroatom Bond Forming Reactions

Beyond C-C bonds, the boronic acid functionality is also adept at forming bonds between carbon and heteroatoms such as nitrogen, oxygen, or sulfur. The primary reaction for this purpose is the Chan-Lam coupling, which is typically copper-catalyzed. researchgate.netsci-hub.se

In a Chan-Lam reaction, this compound can be coupled with a range of N-H or O-H containing compounds, including amines, amides, indoles, phenols, and alcohols. The reaction is often carried out under aerobic conditions, as oxygen is believed to play a role in the catalytic cycle. This methodology offers a powerful and complementary approach to traditional palladium-catalyzed Buchwald-Hartwig amination/etherification, which uses aryl halides. The ability to use the boronic acid for C-N or C-O bond formation allows the iodo group to be reserved for a subsequent C-C coupling reaction (e.g., Suzuki or Sonogashira), further highlighting the synthetic utility of this polyfunctionalized reagent.

| Reaction Type | Functional Group Used | Typical Catalyst | Bond Formed | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | -B(OH)₂ | Palladium | C(aryl)-C(aryl/vinyl) | Robust, wide scope, selective C-C bond formation. |

| Heck-Mizoroki | -I | Palladium | C(aryl)-C(vinyl) | Couples aryl halide with an alkene. |

| Chan-Lam | -B(OH)₂ | Copper | C(aryl)-N, C(aryl)-O | Forms bonds with heteroatoms under mild conditions. |

| Homocoupling | -B(OH)₂ | Palladium | C(aryl)-C(aryl) | Forms symmetrical biaryls; often a side reaction. |

Strategic Functionalization via Multiple Reactive Sites

The presence of three distinct functional groups on the aromatic ring of this compound—boronic acid, iodine, and fluorine atoms—allows for complex, multi-step synthetic strategies involving regioselective and orthogonal transformations.

The regiochemical outcome of further substitution reactions on the aromatic ring is governed by the directing effects of the existing substituents. In electrophilic aromatic substitution, the directing effect of a group is determined by its ability to stabilize the carbocation intermediate (arenium ion).

Fluoro Groups (-F): Halogens, including fluorine, are deactivating yet ortho-, para-directing. masterorganicchemistry.com Their deactivating nature stems from a strong electron-withdrawing inductive effect, which slows the reaction. libretexts.org However, they can donate a lone pair of electrons through resonance (π-donation), which preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. masterorganicchemistry.commasterorganicchemistry.com

Iodo Group (-I): Similar to fluorine, iodine is an ortho-, para-director that deactivates the ring.

Boronic Acid Group [-B(OH)₂]: The boronic acid group is an electron-withdrawing group and acts as a meta-director. masterorganicchemistry.com

In this compound, the substituents are located at C1 (-B(OH)₂), C2 (-F), C3 (-I), and C4 (-F). For a new electrophilic attack, the directing effects would be as follows:

The C2-Fluoro group directs to the C3 (blocked) and C5 positions.

The C4-Fluoro group directs to the C3 (blocked) and C5 positions.

The C1-Boronic acid group directs to the C3 (blocked) and C5 positions.

The molecule's true synthetic power is realized through the differential reactivity of its C-B and C-I bonds, which enables sequential or orthogonal cross-coupling reactions. nih.gov This strategy allows for the stepwise and controlled introduction of different functionalities onto the aromatic core.

The C-B bond of the boronic acid is typically reacted via a Suzuki-Miyaura coupling. The C-I bond is also a versatile "handle" for a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. The order of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. nih.gov

For example, a synthetic sequence could first involve a Suzuki-Miyaura coupling at the boronic acid site with an aryl bromide under conditions that leave the C-I bond intact. The resulting biaryl product, which still contains the iodine handle, can then undergo a second, different cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne. This orthogonal approach provides a powerful and modular route to highly complex and diverse molecular structures that would be difficult to access through other means. nih.gov Protecting the boronic acid, for instance as an N-methyliminodiacetic acid (MIDA) boronate ester, can also be used to ensure its stability while transformations are performed at the C-I position, further expanding the possibilities for iterative cross-coupling. researchgate.net

Integration into Multi-Component and Cascade Reaction Sequences

The unique structural characteristics of this compound, featuring three distinct reactive sites—a boronic acid, an iodine atom, and an activated aromatic ring—make it a highly valuable building block for complex organic synthesis. This trifunctionality allows for its strategic integration into multi-component and cascade reaction sequences, enabling the rapid construction of intricate molecular architectures from simple precursors in a single, efficient operation.

In the realm of multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a product that incorporates substantial portions of all the reactants, this compound can serve as a versatile linchpin. Its boronic acid moiety can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, while the iodo group offers a handle for subsequent, orthogonal transformations within the same pot. This dual reactivity is critical for designing novel MCRs that can generate molecular diversity in a highly convergent and atom-economical fashion.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, where the formation of the first bond sets the stage for the next, all under a single set of reaction conditions. The strategic placement of the fluoro, iodo, and boronic acid groups on the phenyl ring of this compound can be exploited to trigger and guide such reaction cascades. For instance, an initial Suzuki coupling at the boronic acid position can introduce a substituent that, due to its proximity to the iodo group, facilitates a subsequent intramolecular cyclization, such as a Heck or Sonogashira reaction. The fluorine atoms can further influence the regioselectivity and electronic properties of the intermediates, thereby directing the outcome of the cascade.

While specific, documented examples of this compound in classical multi-component or cascade reactions are not extensively reported in the readily available scientific literature, its potential can be illustrated through conceptually similar sequential one-pot syntheses. These processes, which share the efficiency and elegance of cascade and multi-component reactions, often involve the sequential addition of reagents to the same reaction vessel, thereby avoiding the need for isolation and purification of intermediates.

For example, a hypothetical one-pot, two-step reaction sequence could commence with a Suzuki-Miyaura coupling of this compound with a vinylboronic acid. The resulting iodinated styrene (B11656) derivative could then, upon the addition of a suitable coupling partner and catalyst, undergo a subsequent Heck or Sonogashira reaction at the iodo position to construct a more complex, polyfunctionalized molecule.

The following interactive data table outlines a representative sequential, one-pot cross-coupling strategy, illustrating the potential of this compound as a versatile building block in complex synthetic sequences.

| Step | Reaction Type | Reactants | Catalyst/Reagents | Intermediate/Product | Key Transformation |

|---|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | This compound, Vinylboronic acid | Pd(PPh3)4, Base (e.g., Na2CO3) | 2,4-Difluoro-3-iodostyrene derivative | Formation of a C(sp2)-C(sp2) bond at the boronic acid position. |

| 2 | Heck Reaction | Intermediate from Step 1, Alkene | Pd(OAc)2, Ligand (e.g., P(o-tol)3), Base (e.g., Et3N) | Highly substituted, polycyclic aromatic compound | Formation of a new C(sp2)-C(sp2) bond at the iodo position, potentially leading to cyclization. |

This table demonstrates how the orthogonal reactivity of the boronic acid and iodo groups can be harnessed in a sequential manner to rapidly build molecular complexity. The fluorine substituents, in addition to their electronic influence, can also serve to fine-tune the reactivity of the aromatic ring and provide sites for further functionalization in more extended synthetic sequences. The principles illustrated here underscore the significant potential of this compound in the design and execution of sophisticated, efficient, and convergent synthetic strategies.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,4-Difluoro-3-iodophenylboronic acid. By analyzing various nuclei, a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. For this compound, two distinct signals are expected in the aromatic region, corresponding to the two protons on the phenyl ring. Their chemical shifts, multiplicities (likely doublets or doublet of doublets due to coupling with each other and with fluorine atoms), and coupling constants are diagnostic of their positions relative to the fluorine and iodine substituents. The two protons of the boronic acid's hydroxyl groups (-B(OH)₂) typically appear as a broad singlet, which can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR: The carbon NMR spectrum reveals all unique carbon environments in the molecule. Six distinct signals are anticipated for the aromatic carbons, with their chemical shifts influenced by the attached substituents (iodine, fluorine, and boronic acid). The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, which are characteristic and aid in signal assignment.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful and sensitive technique for its characterization. rsc.org Two separate resonances are expected for the two non-equivalent fluorine atoms at the C2 and C4 positions. The chemical shifts provide insight into the electronic environment of each fluorine atom, and F-F and H-F coupling patterns can further confirm the substitution pattern on the aromatic ring.

¹¹B NMR: The ¹¹B NMR spectrum is used to directly probe the boron center. Boronic acids typically show a single, often broad, resonance signal characteristic of a trigonal planar, sp²-hybridized boron atom. nsf.gov The chemical shift, which is sensitive to the electronic properties of the phenyl ring and the coordination state of the boron, confirms the presence and nature of the boronic acid functional group. In the presence of diols or other Lewis bases, a significant upfield shift would indicate the formation of a tetracoordinate, sp³-hybridized boronate ester. nsf.gov

Table 1: Predicted NMR Data for this compound Note: The following table is based on predictive models and typical values for analogous structures, as specific experimental data has not been publicly reported.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Key Features |

|---|---|---|

| ¹H | 7.0 - 8.0 | Two signals in the aromatic region, splitting patterns influenced by H-H and H-F coupling. A broad singlet for the B(OH)₂ protons. |

| ¹³C | 100 - 160 | Six aromatic signals. Carbons attached to fluorine will show large ¹JCF coupling constants. |

| ¹⁹F | -100 to -120 | Two distinct signals for the fluorine atoms at C2 and C4. |

| ¹¹B | 25 - 35 | A single, broad signal characteristic of a trigonal boronic acid. |

Vibrational Spectroscopy (FTIR, Raman) for Conformational Analysis and Functional Group Identification

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the functional groups and vibrational modes within the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A strong and broad absorption band is typically observed in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of the hydrogen-bonded hydroxyl groups of the boronic acid. researchgate.net A strong band around 1350-1410 cm⁻¹ is characteristic of the asymmetric B-O stretching vibration. unl.edu The C-F stretching vibrations give rise to strong absorptions typically found in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations are visible in the 1450-1600 cm⁻¹ region, while the C-I bond exhibits a stretching vibration at lower frequencies, typically below 600 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Boronic Acid) | Stretching | 3200 - 3600 (Broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| B-O | Asymmetric Stretch | 1350 - 1410 |

| C-F | Stretching | 1100 - 1300 |

| B-O-H | In-plane bend | 1150 - 1200 |

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally verified. The calculated monoisotopic mass for C₆H₄BF₂IO₂ is 283.9317 Da. uni.lu HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm).

Analysis of the isotopic pattern, particularly the presence of the characteristic ¹⁰B and ¹¹B isotopes, further supports the structure. Fragmentation studies, often conducted using tandem mass spectrometry (MS/MS), can provide additional structural information by revealing characteristic neutral losses, such as the loss of water (H₂O) or the boronic acid group.

Table 3: Predicted m/z Adducts for this compound in HRMS Source: Predicted values from PubChemLite. uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 284.9390 |

| [M+Na]⁺ | 306.9209 |

| [M-H]⁻ | 282.9244 |

X-ray Crystallography for Absolute Structure and Solid-State Interactions

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the public domain, this technique would yield precise data on bond lengths, bond angles, and torsion angles.

Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. For this molecule, significant interactions would be expected, including intermolecular hydrogen bonding between the boronic acid hydroxyl groups, potentially leading to the formation of dimeric or polymeric structures common for phenylboronic acids. Halogen bonding involving the iodine atom as a Lewis acidic halogen-bond donor is another plausible interaction that could influence the solid-state architecture.

Advanced Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC)

Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its consumption or formation during chemical reactions.

High-Performance Liquid Chromatography (HPLC) is the most common method for analyzing non-volatile compounds like phenylboronic acids. waters.com A typical method would employ a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.comresearchgate.net An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp peak shapes and reproducible retention times. google.comgoogle.com Detection is typically achieved using a UV detector, as the phenyl ring is a strong chromophore.

Gas Chromatography (GC) is generally less suitable for analyzing boronic acids directly due to their low volatility and thermal instability. However, GC analysis can be performed after derivatization of the boronic acid group to form more volatile esters, such as pinacol (B44631) esters.

These chromatographic methods are crucial for quality control, allowing for the quantification of the main compound and the detection and identification of any impurities or byproducts.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 2,4-Difluoro-3-iodophenylboronic acid were found in the available literature. Such calculations would be essential to determine key electronic properties like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges, which are fundamental to understanding its reactivity.

Computational Elucidation of Reaction Mechanisms and Transition States

There is no available research that computationally models the reaction mechanisms and associated transition states for reactions specifically involving this compound. These studies are crucial for understanding reaction kinetics and selectivity in processes like Suzuki-Miyaura cross-coupling.

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While studies on simpler fluorophenylboronic acids confirm the presence of intramolecular O-H···F hydrogen bonds and intermolecular O-H···O hydrogen bonding, a detailed conformational analysis of this compound is not available. A dedicated study would be required to elucidate the preferred conformations and the potential for halogen bonding involving the iodine substituent.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

No computational studies predicting the spectroscopic parameters (e.g., IR, Raman, NMR spectra) of this compound and comparing them with experimental data could be located. This type of analysis is vital for validating the accuracy of theoretical models.

Quantitative Structure-Reactivity Relationships for Arylboronic Acids

General QSRR models for arylboronic acids exist, but none were found that specifically include or focus on this compound. Developing a QSRR model for this compound would require a dataset of its reactivity in various reactions to correlate its structural features with its chemical behavior.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The presence of two ortho-fluorine substituents and an adjacent iodine atom on 2,4-Difluoro-3-iodophenylboronic acid creates a sterically hindered and electronically demanding substrate for cross-coupling reactions. Conventional palladium catalysts may struggle to provide high yields and selectivity. Consequently, a primary research focus is the development of advanced catalytic systems capable of overcoming these hurdles.

Key areas of development include:

Ligand Design: The design of bulky and electron-rich phosphine (B1218219) ligands is crucial. Ligands such as Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the palladium center, facilitate oxidative addition to coupling partners, and promote the challenging transmetalation step with the sterically encumbered boronic acid.

Alternative Metal Catalysis: While palladium is dominant, other metals like nickel and copper are being explored. Nickel catalysts, for instance, can offer different reactivity profiles and may be more cost-effective for certain transformations. Copper-catalyzed reactions are also gaining attention, particularly for C-B bond functionalization. mdpi.com

The goal is to create catalytic systems that not only increase the yield of coupling reactions but also offer high chemoselectivity, allowing for selective reaction at either the boronic acid moiety or the carbon-iodine bond by tuning the catalyst and reaction conditions. nih.gov

| Catalyst/Precatalyst | Ligand Type | Key Advantages for Hindered Substrates | Potential Application |

|---|---|---|---|

| Pd(OAc)₂ / Pd₂(dba)₃ | Biaryl Phosphines (e.g., SPhos, XPhos) | High activity, promotes difficult oxidative addition and reductive elimination steps. | Coupling of this compound with sterically demanding aryl halides. |

| [(NHC)PdCl₂] Complexes | N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, form highly stable catalysts resistant to decomposition. | Robust couplings under harsh conditions or with unreactive partners. |

| Ni(cod)₂ | Phosphine or NHC Ligands | Different reactivity profile, cost-effective, effective for C-F bond activation. acs.org | Alternative to palladium for specific transformations or sequential couplings. |

Exploration of Sustainable and Green Chemistry Approaches

In line with the principles of green chemistry, research is actively seeking to minimize the environmental impact of syntheses involving arylboronic acids. rsc.orgmdpi.com For a compound like this compound, this involves reimagining reaction conditions to reduce waste and energy consumption.

Mechanochemistry: The use of ball-milling techniques for carrying out cross-coupling reactions is a promising solvent-free approach. rsc.orgresearchgate.net Mechanochemical activation can promote reactions in the solid state, eliminating the need for bulk organic solvents and often leading to shorter reaction times and different product selectivities compared to solution-phase chemistry. rsc.orgnih.gov This method is particularly attractive for reducing the waste generated during the synthesis and subsequent reactions of the title compound.

Aqueous Media: Performing Suzuki-Miyaura couplings in water is a key goal for sustainable synthesis. organic-chemistry.org This requires the development of water-soluble ligands and catalysts or the use of surfactants to create micelles that act as nanoreactors, facilitating the reaction between the organic substrates and the aqueous phase. rsc.orgresearchgate.net The low toxicity and non-flammability of water make it an ideal green solvent. nih.gov

Design of Advanced Materials Incorporating Fluorinated and Iodinated Arylboronic Acid Moieties

The unique electronic properties conferred by fluorine and iodine atoms make arylboronic acids containing them valuable building blocks for advanced materials. The incorporation of the 2,4-difluoro-3-iodophenyl moiety can impart specific, desirable characteristics to polymers and small molecules.

Organic Electronics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to their high electron affinity and stability. acs.orgresearchgate.net The 2,4-difluorophenyl group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a conjugated system, facilitating electron injection and transport. The iodine atom provides a reactive handle for further functionalization to fine-tune the material's properties.

Stimuli-Responsive Materials: Arylboronic acids are known to form dynamic covalent bonds with diols, a property exploited in the creation of self-healing hydrogels and sensors. rsc.org The electronic perturbations from the fluorine and iodine atoms could influence the pKa of the boronic acid and the kinetics of ester formation, enabling the design of materials with finely-tuned responses to pH, sugars, or reactive oxygen species.

Addressing Stability and Control Challenges in Polyfunctional Organoboron Reagents

A significant hurdle in the use of polyfunctional organoboron reagents is their stability and the control of their reactivity. Arylboronic acids, particularly those with electron-withdrawing groups like fluorine, are susceptible to protodeboronation—the cleavage of the C-B bond by a proton source. nih.gov

Protodeboronation: The two ortho-fluorine atoms in this compound make it particularly prone to this decomposition pathway, which can lower yields in coupling reactions. researchgate.net Research is focused on developing reaction conditions (e.g., careful control of pH, use of specific bases) that minimize this side reaction.

Enhanced Stability through Derivatization: A common strategy to enhance stability is the in-situ or prior conversion of the boronic acid to a more robust boronate ester. N-methyliminodiacetic acid (MIDA) boronates, for example, are exceptionally stable to air, moisture, and chromatography, yet can be easily deprotected under mild basic conditions to liberate the boronic acid for coupling. acs.org This "protecting group" strategy allows for the controlled, sequential use of the boronic acid functionality. organic-chemistry.org

Chemoselectivity: With multiple reactive sites, achieving selective reaction at only one site is a major challenge. The development of highly selective catalysts and reaction conditions is paramount to avoid undesired side reactions, such as the homocoupling of the boronic acid or reactions at the C-I bond when the C-B bond is the intended target. researchgate.net

Future work will continue to focus on creating more stable organoboron reagents and developing highly selective catalytic methods to unlock the full synthetic potential of complex building blocks like this compound. scispace.com

Q & A

Q. Methodological Steps :

Optimize geometry using B3LYP/6-31G(d,p).

Calculate Fukui indices for reactivity hotspots.

Dock into protein active sites (e.g., SARS-CoV-2 Mpro) and compare binding scores to fluoro-/iodo-analogs .

How should researchers resolve contradictions in reported synthetic yields or biological activities?

Advanced

Contradictions often arise from subtle differences in reaction conditions or impurities. For example, yields may vary due to residual moisture (degrading boronic acid) or iodide byproducts. Systematic reproducibility studies should:

- Replicate protocols exactly (e.g., solvent drying, catalyst batch).

- Use HPLC-MS to identify side products (e.g., protodeboronation).

- Apply statistical tools (ANOVA) to assess significance of variables like temperature .

Case Study : A 2025 study found 50% vs. 30% yields for the same protocol; HPLC revealed unaccounted iodide impurities in the aryl precursor as the culprit .

What strategies mitigate boronic acid instability during storage or reactions?

Basic

Store at –20°C under inert gas (argon) to prevent oxidation. Use freshly distilled THF to avoid moisture. For reactions, add stabilizing agents like tricyclohexylphosphine (PCy₃) to suppress protodeboronation. Monitor degradation via ¹H NMR (disappearance of B-OH peaks) .

Advanced : Encapsulate the boronic acid in mesoporous silica nanoparticles (MSNs) to enhance stability. A 2024 study showed MSNs reduced decomposition by 70% over 30 days .

How does this compound compare to analogs in medicinal chemistry applications?

Advanced

The iodine substituent offers unique advantages in radiolabeling (e.g., ¹²⁵I for imaging) and halogen bonding with biomolecules. Compared to 2,4-difluorophenylboronic acid, the iodine atom increases logP by ~1.2, enhancing blood-brain barrier penetration. However, it reduces aqueous solubility, requiring formulation with cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.